Cas no 3723-70-4 (N-benzyl-3-nitropyridin-2-amine)

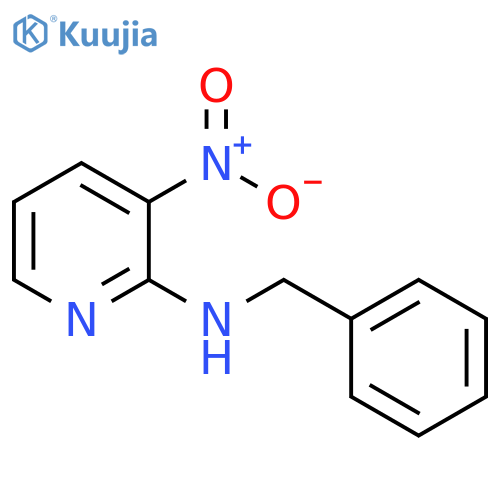

3723-70-4 structure

商品名:N-benzyl-3-nitropyridin-2-amine

CAS番号:3723-70-4

MF:C12H11N3O2

メガワット:229.234642267227

MDL:MFCD00499525

CID:1482924

PubChem ID:2823575

N-benzyl-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinamine, 3-nitro-N-(phenylmethyl)-

- benzyl-(3-nitro-pyridin-2-yl)-amine

- N-benzyl-3-nitropyridin-2-amine

- 3-nitro-2-benzylaminopyridine

- RBBKTZWUWVAWBV-UHFFFAOYSA-N

- CS-0206781

- EN300-111156

- F79812

- SR-01000634562-1

- SCHEMBL1738419

- 3723-70-4

- N-benzyl-3-nitro-2-pyridinamine

- Oprea1_449267

- MFCD00499525

- CCG-44746

- 2-benzylamino-3-nitropyridine

- 7F-371S

- Z31197031

- AKOS001320315

-

- MDL: MFCD00499525

- インチ: InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)

- InChIKey: RBBKTZWUWVAWBV-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 229.08523

- どういたいしつりょう: 229.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 68.06

N-benzyl-3-nitropyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-111156-0.1g |

N-benzyl-3-nitropyridin-2-amine |

3723-70-4 | 95.0% | 0.1g |

$27.0 | 2025-03-21 | |

| abcr | AB342817-5 g |

N-Benzyl-3-nitro-2-pyridinamine; 97% |

3723-70-4 | 5g |

€348.00 | 2023-04-26 | ||

| abcr | AB342817-5g |

N-Benzyl-3-nitro-2-pyridinamine, 97%; . |

3723-70-4 | 97% | 5g |

€348.00 | 2025-02-17 | |

| 1PlusChem | 1P00CMAC-50mg |

N-benzyl-3-nitropyridin-2-amine |

3723-70-4 | 95% | 50mg |

$83.00 | 2024-05-04 | |

| A2B Chem LLC | AF87956-1g |

N-Benzyl-3-nitropyridin-2-amine |

3723-70-4 | 97% | 1g |

$63.00 | 2024-04-20 | |

| A2B Chem LLC | AF87956-1mg |

N-Benzyl-3-nitropyridin-2-amine |

3723-70-4 | >95% | 1mg |

$202.00 | 2023-12-30 | |

| Ambeed | A923862-25g |

N-Benzyl-3-nitropyridin-2-amine |

3723-70-4 | 97% | 25g |

$616.0 | 2024-08-02 | |

| Enamine | EN300-111156-5.0g |

N-benzyl-3-nitropyridin-2-amine |

3723-70-4 | 95.0% | 5.0g |

$237.0 | 2025-03-21 | |

| Enamine | EN300-111156-10.0g |

N-benzyl-3-nitropyridin-2-amine |

3723-70-4 | 95.0% | 10.0g |

$434.0 | 2025-03-21 | |

| Enamine | EN300-111156-1.0g |

N-benzyl-3-nitropyridin-2-amine |

3723-70-4 | 95.0% | 1.0g |

$80.0 | 2025-03-21 |

N-benzyl-3-nitropyridin-2-amine 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

3723-70-4 (N-benzyl-3-nitropyridin-2-amine) 関連製品

- 21626-43-7(2-Amino-6-(benzylamino)-3-nitropyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3723-70-4)N-benzyl-3-nitropyridin-2-amine

清らかである:99%

はかる:25g

価格 ($):554.0